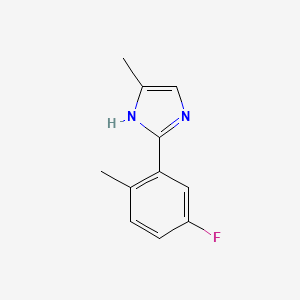![molecular formula C12H9N3O2 B13679879 [3-(6-Quinolyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13679879.png)
[3-(6-Quinolyl)-1,2,4-oxadiazol-5-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(6-Quinolyl)-1,2,4-oxadiazol-5-yl]methanol: is a heterocyclic compound that features a quinoline moiety fused with an oxadiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [3-(6-Quinolyl)-1,2,4-oxadiazol-5-yl]methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of quinoline derivatives with nitrile oxides, leading to the formation of the oxadiazole ring. The reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity.
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the hydroxyl group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride, followed by nucleophilic substitution.
Major Products:
Oxidation: Formation of quinoline-oxadiazole carboxylic acids.
Reduction: Formation of quinoline-oxadiazole alcohols.
Substitution: Formation of various substituted quinoline-oxadiazole derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, particularly in the creation of more complex heterocyclic structures.
Biology: In biological research, it is investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: The compound is explored for its potential pharmacological activities, including antimicrobial and anticancer properties.
Industry: In the industrial sector, it is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism by which [3-(6-Quinolyl)-1,2,4-oxadiazol-5-yl]methanol exerts its effects is primarily through interaction with specific molecular targets. In medicinal applications, it may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound.
Comparaison Avec Des Composés Similaires
Pyrazoles: Known for their diverse biological activities, including anti-inflammatory and antimicrobial properties.
Thiazoles: Exhibiting a wide range of biological activities such as antioxidant and antiviral properties.
Oxazoles: Important in medicinal chemistry for their biological activities.
Uniqueness: What sets [3-(6-Quinolyl)-1,2,4-oxadiazol-5-yl]methanol apart is its unique combination of the quinoline and oxadiazole rings, which imparts distinct electronic and structural properties. This makes it particularly valuable in applications requiring specific photophysical or chemical characteristics.
Propriétés
Formule moléculaire |
C12H9N3O2 |
|---|---|
Poids moléculaire |
227.22 g/mol |
Nom IUPAC |
(3-quinolin-6-yl-1,2,4-oxadiazol-5-yl)methanol |
InChI |
InChI=1S/C12H9N3O2/c16-7-11-14-12(15-17-11)9-3-4-10-8(6-9)2-1-5-13-10/h1-6,16H,7H2 |
Clé InChI |
BDMVMKRYBCUFPZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC(=C2)C3=NOC(=N3)CO)N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


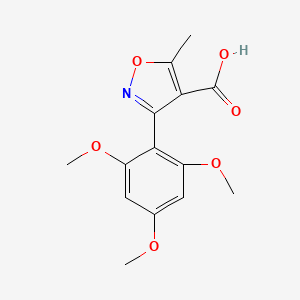
![8-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13679813.png)
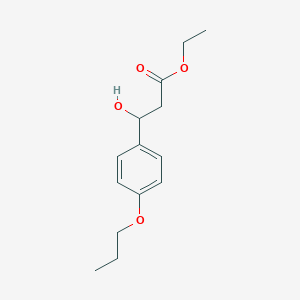

![(3S,5S)-1-Boc-5-[(trityloxy)methyl]pyrrolidin-3-ol](/img/structure/B13679834.png)
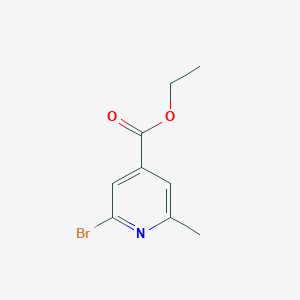
![2-(4-Fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13679836.png)

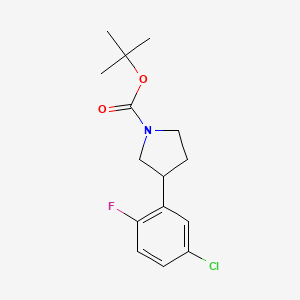
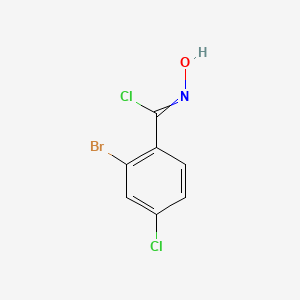
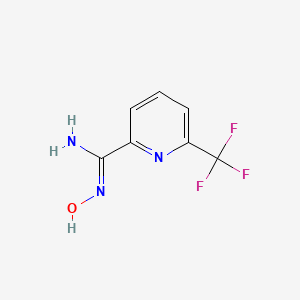
![1-(1-Azabicyclo[1.1.0]butan-3-yl)cyclopentanol](/img/structure/B13679852.png)
![Methyl Bicyclo[2.2.1]hept-5-ene-2-sulfonate](/img/structure/B13679854.png)
